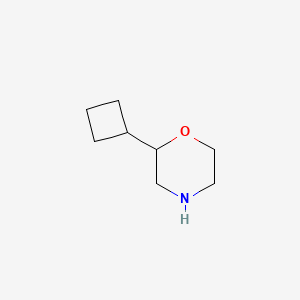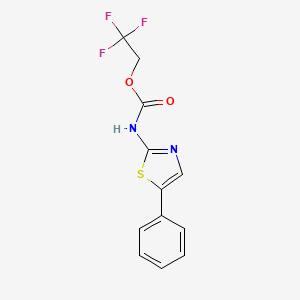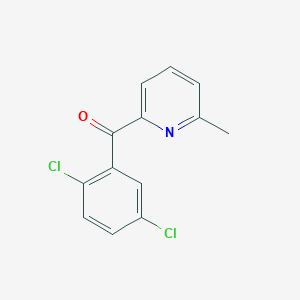
2-(2,5-Dichlorobenzoyl)-6-methylpyridine
Vue d'ensemble
Description
“2,5-Dichlorobenzoyl chloride” is a chemical compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It’s commonly used in laboratory settings .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of “2,5-Dichlorobenzoyl chloride” has been confirmed by various methods including nuclear magnetic resonance and infrared spectroscopy . The compound crystallizes in triclinic space group P ī .Physical And Chemical Properties Analysis
“2,5-Dichlorobenzoyl chloride” is a solid at 20 degrees Celsius . It has a refractive index of 1.59 . It’s soluble in toluene .Applications De Recherche Scientifique
- Field : Synthetic Organic Chemistry
- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
- Field : Organic Chemistry
- Application : Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds . This is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
- Methods : The reaction involves the use of various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems . The author tries to cover all the literature in this area .
- Results : Some of the methods described are useful in organic synthesis, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
Synthetic Strategies of Benzoxazoles
Friedel-Crafts Acylation of Benzene Derivatives
- Preparation of Substituted Poly (2,5-benzophenone)s and Their Copolymers
- Field : Polymer Chemistry
- Application : The monomers were prepared by Friedel–Crafts catalyzed reaction of 2, 5-dichlorobenzoyl chloride and several aromatic compounds . These monomers can be used to prepare substituted poly (2,5-benzophenone)s and their copolymers .
- Methods : The Friedel–Crafts reaction is a type of electrophilic aromatic substitution. The reaction starts by the Lewis acid binding to the halogen atom on the acyl chloride, forming a complex which improves the electrophilicity of the carbonyl carbon . The benzene’s nucleophilic pi electrons attack the positively charged carbonyl carbon, and the complex dissociates, restoring the aromaticity .
- Results : The resulting product is a substituted benzophenone, which can be further reacted to form various polymers .
- Friedel-Crafts Acylation of Benzene Derivatives Using Various Catalytic Systems
- Field : Organic Chemistry
- Application : Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems . Some of the methods described above are useful in organic synthesis, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals and fragrances .
- Methods : The author tries to cover all the literature in this area . The ability to manipulate or modify substrates containing a variety of functional groups can simplify a synthetic sequence and improve overall product yields .
- Results : Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals and fragrances .
Safety And Hazards
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXYWJHIQYOSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzoyl)-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



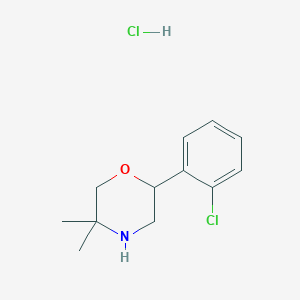
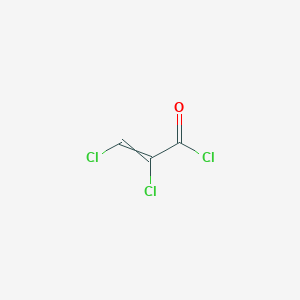

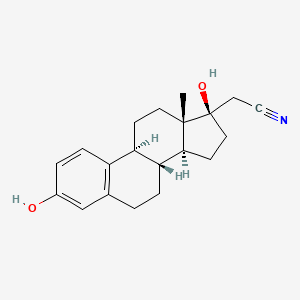

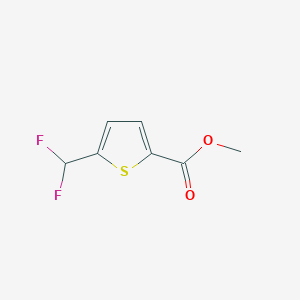
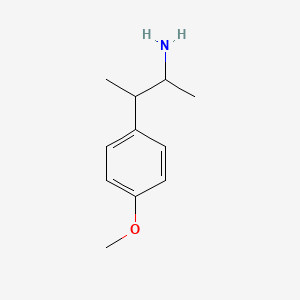
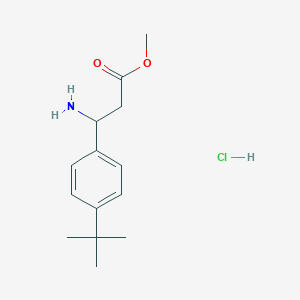
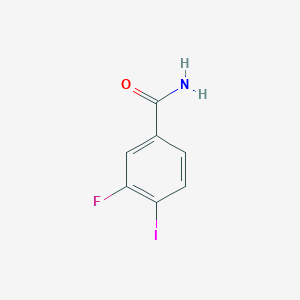
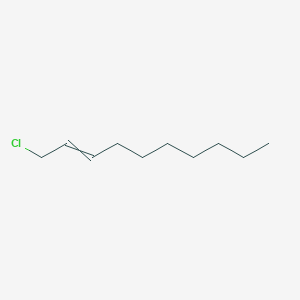
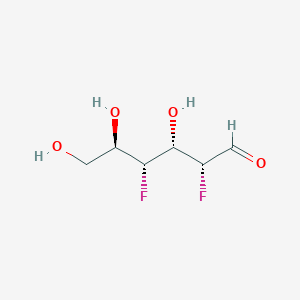
![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)
